N-(2-methoxyethyl)cyclopentanamine
Description
Contextualization within Amine Chemistry and Cyclic Aliphatic Systems
Amines, organic derivatives of ammonia (B1221849), are fundamental to a vast array of chemical processes and applications. researchgate.net They are broadly classified as primary (RNH2), secondary (R2NH), or tertiary (R3N) based on the number of organic substituents on the nitrogen atom. wikipedia.org N-(2-methoxyethyl)cyclopentanamine is a secondary amine. The nitrogen atom in amines possesses a lone pair of electrons, which is central to their chemical reactivity, rendering them basic and nucleophilic. wikipedia.org
The cyclopentanamine portion of the molecule introduces it into the realm of cyclic aliphatic amines. researchgate.net These are non-aromatic ring structures containing a nitrogen atom and are key building blocks in many biologically active molecules and pharmaceuticals. youtube.com The cyclic nature of these amines can influence their steric profile and reactivity compared to their acyclic counterparts. wikipedia.org
Foundational Relevance in Contemporary Organic Synthesis and Structural Chemistry Research
The presence of both a cyclopentyl and a methoxyethyl group makes this compound a valuable intermediate in organic synthesis. The secondary amine functionality allows for a variety of chemical transformations, such as alkylation, acylation, and the formation of amides and sulfonamides. wikipedia.org These reactions are foundational in the construction of more complex molecular architectures.
From a structural chemistry perspective, the interplay between the flexible methoxyethyl chain and the more rigid cyclopentyl ring can lead to interesting conformational properties. The ether oxygen in the methoxyethyl group can also participate in intra- and intermolecular interactions, potentially influencing the compound's physical properties and its behavior in different chemical environments.
Overview of Research Trajectories for N-Substituted Cyclopentanamine Derivatives
Research into N-substituted cyclopentanamine derivatives is an active area, with a focus on their potential applications in medicinal chemistry and materials science. ontosight.ainih.gov The modification of the substituent on the nitrogen atom allows for the fine-tuning of the molecule's properties to achieve desired biological activities or material characteristics.
For instance, derivatives of cyclopentanamine have been investigated for their potential as building blocks for pharmaceutical compounds. ontosight.ai The synthesis of various N-substituted derivatives is a common strategy in the development of new therapeutic agents, where the nature of the substituent can significantly impact the compound's interaction with biological targets. nih.govnih.gov The synthesis of related N-substituted compounds, such as N-methylcyclopentanamine, is also well-documented in the scientific literature. nih.gov
Furthermore, the core cyclopentane (B165970) structure is a versatile scaffold. For example, cyclopentanone (B42830), a related cyclic ketone, can be derived from renewable resources like furfural (B47365) and serves as a precursor to a wide range of valuable chemicals and materials. mdpi.com This highlights the broader importance of five-membered ring systems in modern chemical research.
The synthesis of complex cyclic structures, such as cyclobutanones, often involves ring-expansion reactions of smaller rings, demonstrating the synthetic utility of cyclic frameworks in accessing diverse molecular architectures. acs.org Research in these areas provides a broader context for the potential applications and synthetic manipulations of this compound and its derivatives.
Chemical Compound Information
| Compound Name |
| This compound |
| N-methylcyclopentanamine |
| Cyclopentanone |
| Furfural |
| Cyclobutanone |
| 2-(2-methoxyethyl)-1-nitrobenzene |
| 2-(2-methoxyethyl)-aniline |
| 2-(2-nitrophenyl)-ethanol |
| 2-(2-nitrophenyl)-ethyl p-toluenesulfonate |
| 2-(2-thiomethoxyethyl)-1-nitrobenzene |
| 2-methyl-2-methoxymethyl-salvinorin ether |
| Salvinorin A |
| U50488H |
| Nalfurafine |
| YNT-854 |
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H17NO |
| InChI | InChI=1S/C8H17NO/c1-10-7-6-9-8-4-2-3-5-8/h8-9H,2-7H2,1H3 |
| InChIKey | KQJSKPGDJLWHCN-UHFFFAOYSA-N |
| SMILES | COCCNC1CCCC1 |
| Monoisotopic Mass | 143.13101 Da |
| Predicted XlogP | 0.9 |
Note: The properties listed are based on available data from PubChem. uni.lu
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-(2-methoxyethyl)cyclopentanamine |
InChI |
InChI=1S/C8H17NO/c1-10-7-6-9-8-4-2-3-5-8/h8-9H,2-7H2,1H3 |
InChI Key |
KQJSKPGDJLWHCN-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1CCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 2 Methoxyethyl Cyclopentanamine and Its Analogues
Strategies for the Construction of the Cyclopentanamine Core
Development of Stereoselective Synthetic Pathways for Cyclopentane (B165970) Ring Formation
The stereoselective synthesis of cyclopentane rings is a well-established area of organic chemistry, with numerous methods applicable to the creation of the core structure of cyclopentanamine. organic-chemistry.org While general methods for cyclopentane synthesis are abundant, achieving specific stereochemical outcomes often requires sophisticated catalytic systems or chiral auxiliaries. baranlab.org
One prominent approach involves the use of metal-catalyzed cycloaddition reactions. For instance, copper-catalyzed [3+2] cycloadditions of N-tosylcyclopropylamines with alkenes can produce aminated cyclopentane derivatives. organic-chemistry.org Another powerful strategy is the stereoselective formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes, catalyzed by a chiral Ti(salen) complex, which allows for the construction of two C-C bonds and two adjacent stereocenters with high diastereo- and enantioselectivity. organic-chemistry.org
Furthermore, tandem reactions involving a ring-closing carbonyl-olefin metathesis followed by a transfer hydrogenation can lead to stereoselective 1,2-cis-disubstituted cyclopentanes. organic-chemistry.org These methods, while not explicitly reported for the direct synthesis of N-(2-methoxyethyl)cyclopentanamine, represent the state-of-the-art in cyclopentane ring construction and are highly relevant for creating stereochemically defined precursors to cyclopentanamine.
Reductive Amination and Alkylation Approaches for Amine Introduction
Reductive amination is arguably the most direct and widely used method for the synthesis of amines, including the target compound. organic-chemistry.org This one-pot reaction typically involves the treatment of a ketone or aldehyde with an amine in the presence of a reducing agent. libretexts.org In the context of this compound synthesis, cyclopentanone (B42830) would be reacted with 2-methoxyethylamine (B85606).
The process begins with the formation of an imine or enamine intermediate from the reaction of cyclopentanone and 2-methoxyethylamine, which is then reduced in situ to the desired secondary amine. youtube.comyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity and tolerance of the mildly acidic conditions required for imine formation. libretexts.org
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Notes |
|---|---|---|
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH 5-6 | Effective but toxic cyanide source. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane, Acetic Acid | Mild, less toxic, and often gives higher yields. |
| Hydrogen (H2) with Metal Catalyst (e.g., Pd/C, Ni) | Ethanol, Pressure | Can be used for large-scale synthesis but may reduce other functional groups. libretexts.org |
An alternative, though often less efficient due to potential over-alkylation, is the direct S_N2 alkylation of an amine with an alkyl halide. libretexts.org In this approach, cyclopentyl amine could be reacted with a 2-methoxyethyl halide, or cyclopentyl halide could be reacted with 2-methoxyethylamine. However, controlling the reaction to prevent the formation of tertiary amines and quaternary ammonium (B1175870) salts can be challenging. libretexts.org
Cycloaddition and Annulation Reactions in the Synthesis of the Cyclopentane Moiety
Cycloaddition and annulation reactions offer powerful and often stereocontrolled routes to the cyclopentane ring system. baranlab.org These reactions build the carbocyclic framework from acyclic or smaller cyclic precursors. A common strategy is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form the five-membered ring. youtube.comoregonstate.edu For example, the reaction of a trimethylenemethane (TMM) equivalent with an alkene, often catalyzed by a palladium complex, is a classic method for cyclopentane synthesis.
Nitrone-alkene [3+2] cycloadditions can also be employed to generate isoxazolidine-containing cyclopentane rings, which can then be further manipulated to reveal the desired amine functionality. oregonstate.edu Another approach involves the use of cyclopropenones in [2+n] or [3+n] annulation reactions to construct carbocyclic systems. doi.org While these methods are highly versatile, their application to the specific synthesis of the cyclopentanamine core would require careful selection of substrates and reaction conditions to ensure the correct connectivity and functional group compatibility. Photochemical cycloadditions, such as the [4+2] cycloaddition of imine-substituted bicyclo[1.1.1]pentanes with alkenes, also represent a modern approach to constructing complex amine-containing polycyclic systems that could be adapted for cyclopentane synthesis. nih.gov
Precursor Synthesis and Functionalization Strategies for the Methoxyethyl Moiety
The methoxyethyl moiety is introduced into the final molecule via the precursor 2-methoxyethylamine. The synthesis of this key intermediate is therefore a crucial step. Several methods have been reported for its preparation.
One industrial method involves the direct catalytic amination of ethylene (B1197577) glycol monomethyl ether with ammonia (B1221849) in the presence of hydrogen and a supported metal catalyst containing a transition metal oxide. google.com This method is atom-economical and avoids the generation of large amounts of waste.
Table 2: Properties of 2-Methoxyethylamine
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₃H₉NO | sigmaaldrich.com |
| Molecular Weight | 75.11 g/mol | sigmaaldrich.com |
| Boiling Point | 95 °C at 1013 hPa | sigmaaldrich.com |
| Density | 0.87 g/cm³ at 20 °C | sigmaaldrich.com |
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships in various applications. A key area of modification is the substitution on the cyclopentane ring.
Cyclopentane Ring-Substituted Analogues
The synthesis of cyclopentane ring-substituted analogues can be approached in two main ways: by starting with a pre-substituted cyclopentanone or by functionalizing the cyclopentane ring after the formation of the this compound core.
The first approach involves the synthesis of a substituted cyclopentanone, which is then subjected to reductive amination with 2-methoxyethylamine as described in section 2.1.2. A wide variety of substituted cyclopentanes can be prepared through established organic reactions. For instance, the preparation of 1,2,3,4,5-penta-functionalized cyclopentane derivatives has been reported, showcasing the ability to introduce multiple functional groups onto the ring. nih.gov These highly functionalized cyclopentanes could serve as precursors to a range of substituted cyclopentanones.
The second approach, post-synthetic modification, is generally more challenging due to the potential for competing reactions at the nitrogen atom or the methoxyethyl side chain. However, for certain transformations, this can be a viable strategy. The synthesis of ring-substituted N-heterocyclic compounds is a broad field of study, and the principles can be applied to the target molecule. nih.govnih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cyclopentanone |
| 2-Methoxyethylamine |
| Cyclopentyl amine |
| Ethylene glycol monomethyl ether |
| Ethanolamine |
| Benzaldehyde |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| Polymethylhydrosiloxane |
| Tin(II) chloride dihydrate |
| nih.govradialene |
N-Substituent Variations Incorporating the 2-Methoxyethyl Group
The 2-methoxyethyl group serves as a key structural motif that can be incorporated into a wide array of amine analogues. Synthetic strategies often focus on modifying the other substituents on the nitrogen atom to produce diverse chemical entities. While direct literature on a broad family of this compound analogues is specific, the principles of their synthesis can be inferred from general methodologies for creating unsymmetrical secondary and tertiary amines.
One powerful technique is sequential or one-pot reductive amination. This approach allows for the controlled introduction of different alkyl or aryl groups onto a primary amine. For instance, a primary amine can first undergo reductive amination with a ketone like cyclopentanone, followed by a second reductive amination with a different carbonyl compound in the same reaction vessel. A study on rhodium and ruthenium-catalyzed reductive amination demonstrated the synthesis of sterically hindered tertiary amines from ketones and primary or secondary amines. rsc.org This methodology could be adapted to first react 2-methoxyethylamine with cyclopentanone to form the target secondary amine, which could then be further functionalized with another group in a subsequent step.
Another relevant strategy involves using N-alkoxy groups as reactivity control elements in the synthesis of multi-substituted amines. Research has shown that introducing an N-methoxy group to an amide enhances the nucleophilicity of the nitrogen atom, enabling direct coupling reactions with aldehydes that are not feasible with ordinary amides. nih.gov This N-methoxyamide intermediate can then undergo nucleophilic addition, allowing for rapid diversification. While this method focuses on N-methoxyamides rather than N-(2-methoxyethyl)amines, it highlights an advanced strategy where an N-alkoxy substituent is strategically employed to facilitate the construction of complex amine products. nih.gov
Optimization of Synthetic Reaction Conditions and Process Efficiency
The efficient synthesis of this compound is paramount for its practical application. The most direct and atom-economical route is the reductive amination of cyclopentanone with 2-methoxyethylamine. Optimizing this transformation involves careful selection of catalysts, reducing agents, solvents, and other reaction parameters to maximize yield and minimize byproducts.
Reductive amination proceeds in two stages: the initial formation of an imine intermediate (N-cyclopentylidenyl-2-methoxyethylamine) from the reaction of cyclopentanone and 2-methoxyethylamine, followed by the reduction of the C=N double bond to yield the final secondary amine. openstax.orglibretexts.org A key challenge is to control the reaction to prevent side reactions, such as the over-alkylation to a tertiary amine or the reduction of the starting ketone to cyclopentanol.
Key Optimization Parameters for Reductive Amination of Cyclopentanone:
| Parameter | Options & Considerations | Research Findings |
| Catalyst | Heterogeneous: Raney Ni, Ru/Nb₂O₅, Pt/Al-Beta, Co particles. Noble metals (Ru, Rh, Pt) are highly active, while earth-abundant metals (Co, Ni) offer a cost-effective alternative. researchgate.netresearchgate.netorganic-chemistry.org | Ru supported on layered Nb₂O₅ showed excellent performance, achieving an 84% yield of cyclopentylamine (B150401) from cyclopentanone. researchgate.net Amorphous cobalt particles have been shown to be highly active and selective under mild conditions. organic-chemistry.org |
| Reducing Agent | Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃). libretexts.orgHydrogen Gas (H₂): Used with a metal catalyst (e.g., Ni, Ru, Pt). Considered a green and atom-economical option. openstax.org | NaBH₃CN is a classic choice as it selectively reduces the imine in the presence of the ketone. openstax.org Catalytic hydrogenation is a preferred industrial method for its efficiency and cleaner workup. |
| Solvent | Methanol, Ethanol, Toluene, or solvent-free conditions. The choice can influence catalyst activity and solubility of reactants. | Methanolic ammonia solutions have been found to be effective in suppressing the formation of tertiary amines in related reactions. researchgate.net Solvent-free conditions using activators like boric acid have also been developed for efficiency. organic-chemistry.org |
| Temperature | Typically ranges from room temperature to 160°C. Higher temperatures can increase reaction rates but may lead to side products. | For catalytic hydrogenation, reactions are often run at elevated temperatures (e.g., 80-90°C) to achieve good conversion. researchgate.netresearchgate.net |
| Pressure | For reactions using H₂, pressures can range from 1 to 50 atm. Higher pressure increases the concentration of H₂ and can improve reaction rates. rsc.org | A pressure of 2 MPa (approx. 20 atm) of H₂ was used in the efficient Ru/Nb₂O₅ catalyzed synthesis of cyclopentylamine. researchgate.net |
Comprehensive Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.
1H NMR Analysis of Proton Environments
Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring atoms in the N-(2-methoxyethyl)cyclopentanamine molecule. The expected ¹H NMR spectrum would exhibit distinct signals for the protons on the cyclopentyl ring, the methoxy (B1213986) group, and the ethyl chain. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values would allow for the assignment of each proton.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| CH₃-O | ~3.3 | Singlet (s) | 3H |
| O-CH₂-CH₂-N | ~3.5 | Triplet (t) | 2H |
| O-CH₂-CH₂-N | ~2.8 | Triplet (t) | 2H |
| N-CH(CH₂)₂ | ~3.0 | Quintet (quin) | 1H |
| CH-CH₂-(CH₂)₃ | 1.5 - 1.9 | Multiplet (m) | 8H |
| N-H | Variable | Broad singlet (br s) | 1H |
Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.
13C NMR Analysis of Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp³, sp², attached to an electronegative atom).
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| CH₃-O | ~59 |
| O-CH₂ | ~72 |
| N-CH₂ | ~50 |
| N-CH | ~60 |
| Cyclopentyl CH₂ | 24 - 35 |
Note: The chemical shifts are approximate and based on typical values for similar functional groups. libretexts.orgdocbrown.inforesearchgate.netchemicalbook.com
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical Elucidation
To unambiguously assign all proton and carbon signals and to determine the through-space connectivity and stereochemistry, advanced 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): A 2D COSY spectrum would reveal which protons are spin-spin coupled to each other, confirming the connectivity of the ethyl chain and the cyclopentyl ring. libretexts.orgnih.govcam.ac.ukmnstate.edu Cross-peaks would be expected between the adjacent methylene (B1212753) groups of the ethyl moiety and between the methine proton and the adjacent methylene protons of the cyclopentyl ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly useful for determining spatial relationships between protons. nih.govcolumbia.eduharvard.eduuchicago.edu For this compound, NOESY could show correlations between the protons of the methoxy group and the adjacent methylene protons, as well as between the protons of the ethyl chain and the cyclopentyl ring, confirming their proximity in the molecule's conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula as C₈H₁₇NO. uni.lu Predicted HRMS data for protonated adducts are available. uni.lu
Predicted HRMS Data:
| Adduct | Calculated m/z |
| [M+H]⁺ | 144.13829 |
| [M+Na]⁺ | 166.12023 |
Source: PubChemLite. uni.lu
The fragmentation pattern observed in HRMS would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the C-C and C-N bonds of the ethyl chain and the cyclopentyl ring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be employed to assess the purity of a sample of this compound. The gas chromatogram would ideally show a single peak, indicating a pure compound. The mass spectrum associated with this peak would provide a fragmentation pattern that serves as a fingerprint for the molecule, allowing for its identification.
Common fragmentation patterns in amines often involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. For this compound, this could lead to the loss of a cyclopentyl radical or a methoxyethyl radical, resulting in characteristic fragment ions. The analysis of these fragments would further corroborate the proposed structure.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its secondary amine, ether, and cyclopentyl moieties.
The key vibrational modes for this compound can be predicted based on the analysis of similar functional groups in related molecules. The N-H stretching vibration of the secondary amine is typically observed in the range of 3500-3300 cm⁻¹. The C-N stretching vibration is expected to appear in the region of 1250-1020 cm⁻¹. The presence of the methoxy group (-OCH₃) will give rise to a characteristic C-O-C asymmetric stretching vibration, usually found between 1150 and 1085 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclopentyl and ethyl groups are anticipated in the 3000-2850 cm⁻¹ region.
Bending vibrations also provide valuable structural information. The N-H bending vibration is expected around 1650-1500 cm⁻¹. The CH₂ bending (scissoring) vibrations are typically observed near 1465 cm⁻¹, while CH₃ bending vibrations appear around 1450 cm⁻¹ and 1375 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3500 - 3300 |
| Secondary Amine | N-H Bend | 1650 - 1500 |
| Secondary Amine | C-N Stretch | 1250 - 1020 |
| Ether | C-O-C Asymmetric Stretch | 1150 - 1085 |
| Alkane | C-H Stretch (cyclopentyl, ethyl) | 3000 - 2850 |
| Alkane | CH₂ Bend | ~1465 |
| Alkane | CH₃ Bend | ~1450 and ~1375 |
Note: The values in this table are predicted based on typical ranges for the respective functional groups and may vary in the actual experimental spectrum.
X-ray Crystallography for Precise Solid-State Structural Determination
For a molecule like this compound, X-ray analysis would reveal the conformation of the cyclopentane (B165970) ring, which is typically found in a non-planar "envelope" or "twist" conformation. researchgate.net It would also precisely define the bond lengths and angles of the N-(2-methoxyethyl) side chain and its orientation relative to the cyclopentyl ring. The crystal packing would be influenced by intermolecular interactions, such as hydrogen bonding involving the secondary amine group (N-H···N or N-H···O), which play a crucial role in stabilizing the crystal lattice. mdpi.comresearchgate.net
Table 2: Typical Bond Lengths and Angles from X-ray Crystallography for Related Amine and Ether Compounds
| Structural Parameter | Description | Typical Value |
| Bond Length | C-C (aliphatic) | 1.52 - 1.54 Å |
| Bond Length | C-N | 1.46 - 1.48 Å |
| Bond Length | C-O | 1.41 - 1.43 Å |
| Bond Angle | C-N-C | 109° - 112° |
| Bond Angle | C-O-C | 110° - 112° |
| Bond Angle | C-C-C (in cyclopentane) | ~105° |
Note: These are generalized values from related structures and the actual values for this compound may differ.
Chromatographic Separations for Compound Purification and Analytical Profiling
Chromatographic techniques are fundamental for the purification and analytical assessment of this compound. High-performance liquid chromatography (HPLC) is a particularly versatile method for this purpose.
For the purification of this compound, preparative HPLC can be employed to isolate the compound from reaction byproducts and starting materials. The choice of the stationary phase and mobile phase is critical for achieving optimal separation. A normal-phase HPLC setup, using a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate), could be effective. Alternatively, reversed-phase HPLC, which utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol), is also a common approach for the separation of amines.
Analytical HPLC is used to determine the purity of the compound. By developing a suitable HPLC method, a sharp, symmetrical peak corresponding to this compound can be obtained. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the compound's purity. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions and can be used for identification purposes.
Gas chromatography (GC) could also be a suitable technique for the analysis of this compound, given its likely volatility. A capillary column with a suitable stationary phase would be used to separate the compound from any impurities. The detector, often a flame ionization detector (FID) or a mass spectrometer (MS), would then provide a signal proportional to the amount of the compound.
Computational Chemistry Investigations of N 2 Methoxyethyl Cyclopentanamine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of a molecule. mpg.deyoutube.com DFT methods provide a balance between computational cost and accuracy for many molecular systems. mpg.de
Electronic Structure Properties (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
A key aspect of electronic structure analysis involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and shape of the HOMO are related to the molecule's ability to donate electrons, indicating its nucleophilicity. youtube.com Conversely, the LUMO's characteristics relate to the molecule's ability to accept electrons, indicating its electrophilicity. youtube.com The HOMO-LUMO energy gap is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution on the molecular surface, identifying positive (electron-poor) and negative (electron-rich) regions. This information is critical for predicting how the molecule will interact with other charged species and for understanding intermolecular forces. dtic.mil
Conformational Analysis and Energetic Landscapes
N-(2-methoxyethyl)cyclopentanamine possesses several rotatable bonds, leading to multiple possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers between them. nih.govnih.gov By calculating the potential energy surface, researchers can map the energetic landscape, which is essential for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature. nih.gov
Reaction Pathway Analysis and Transition State Elucidation
Should this molecule be involved in a chemical reaction, computational methods could be used to map out the most likely reaction pathways. rsc.org This involves locating the transition state structures—the highest energy points along the reaction coordinate—and calculating their energies. The activation energy, which is the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate. rsc.org
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound. mdpi.comnih.gov These simulations can reveal how the molecule behaves in different environments, such as in a solvent like water. MD is particularly useful for studying large-scale conformational changes and how solvent molecules arrange themselves around the solute, which can significantly influence its properties and reactivity. mdpi.com
Theoretical Spectroscopy (e.g., Prediction of NMR, IR, and UV-Vis Spectra)
Computational methods can predict various types of spectra. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. scielo.org.za Similarly, by calculating the vibrational frequencies of the molecule's bonds, an Infrared (IR) spectrum can be simulated. scielo.org.za Electronic transitions can also be calculated to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum. scielo.org.za These theoretical spectra are invaluable for interpreting experimental data and confirming the molecule's structure.
Application of Quantitative Structure-Activity Relationships (QSAR) in Theoretical Design and Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of compounds with their biological activity or chemical reactivity. While no QSAR studies including this compound are available, if a set of similar molecules with known activities existed, a QSAR model could be developed. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each molecule and then using statistical methods to find a mathematical equation that predicts the activity. Such models are instrumental in drug discovery and materials science for designing new compounds with desired properties.
Mechanistic Organic Chemistry Studies
Reaction Mechanism Elucidation for Synthesis and Transformation Pathways
The synthesis of N-(2-methoxyethyl)cyclopentanamine can be approached through several established pathways for secondary amine formation, each with a distinct mechanism.
N-Alkylation: An alternative synthesis involves the N-alkylation of cyclopentylamine (B150401) with a suitable 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide). This reaction follows a bimolecular nucleophilic substitution (S(N)2) mechanism. fishersci.co.uk The lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. fishersci.co.uk A significant challenge in this method is controlling the extent of alkylation. The product, this compound, is also a nucleophile and can compete with the starting cyclopentylamine, leading to the formation of a tertiary amine as a byproduct. nih.govacs.org Using a large excess of the primary amine can help to favor mono-alkylation. fishersci.co.uk The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide formed. fishersci.co.uk
Catalytic Methodologies and Mechanism Investigations (e.g., Metal-Catalyzed Reactions)
Catalysis plays a crucial role in the synthesis and transformation of amines. For this compound, catalytic methods are relevant both for its formation via reductive amination and for potential subsequent reactions.
In catalytic reductive amination , transition metals like platinum, palladium, or ruthenium supported on materials such as niobia (Nb₂O₅) or carbon are used with hydrogen gas as the reducing agent. nih.govresearchgate.net The mechanism involves several stages on the catalyst surface. First, the nitro group (if starting from a nitroaromatic precursor to the amine) or the carbonyl group is reduced. nih.gov This is followed by condensation with the amine/carbonyl counterpart to form the imine, which is then hydrogenated on the catalyst surface to yield the secondary amine. nih.gov The choice of catalyst and support can significantly influence reaction efficiency and selectivity. For instance, Ru/Nb₂O₅ has been shown to be effective for the reductive amination of cyclopentanone (B42830). researchgate.net
Cooperative catalysis, using a combination of a metal catalyst (e.g., CuI) and a secondary amine (e.g., pyrrolidine), has been developed for synthesizing quinoline (B57606) derivatives, showcasing the intricate mechanistic possibilities involving amines and metals. organic-chemistry.org While not directly synthesizing the target compound, these studies highlight how secondary amines can participate in complex catalytic cycles.
Furthermore, metal-catalyzed reactions can be used to transform secondary amines. For example, palladium-catalyzed oxidative amination can introduce an amine moiety to alkenes, a process that involves cis-aminopalladation. acs.org Rhodium complexes have been employed for the direct C-H alkylation of amines, where the catalyst is activated by a base to enter the catalytic cycle. acs.org
Table 1: Comparison of Catalytic Systems for Reductive Amination
| Catalyst System | Substrates | Reaction Type | Mechanistic Feature | Reference |
| Ru/Nb₂O₅ | Cyclopentanone, Ammonia (B1221849) | Reductive Amination | Catalyst morphology influences reactivity and yield of cyclopentylamine. | researchgate.net |
| Platinum/Palladium/Nickel | Carbonyls, Amines | Catalytic Hydrogenation | One-pot reaction where imine intermediate is reduced on the catalyst surface. | wikipedia.org |
| Metal Nanoparticles | Nitroarenes, Aldehydes | One-Pot Reductive Amination | Tandem reaction involving nitro reduction, condensation, and imine reduction. | nih.gov |
| CuI / Pyrrolidine | 2-Aminobenzaldehydes, Alkynes | Cooperative Catalysis | Involves iminium ion formation and cycloisomerization. | organic-chemistry.org |
Rearrangement Reactions and their Stereochemical Implications
While no rearrangement reactions involving this compound itself are prominently documented, the synthesis of its core cyclopentylamine structure can be achieved via the Beckmann rearrangement . wikipedia.orgbyjus.com This reaction transforms a ketoxime into an amide, which can then be reduced to an amine. masterorganicchemistry.com
The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water). byjus.comorganic-chemistry.org This is followed by a concerted step where the alkyl group anti-periplanar (trans) to the leaving group migrates to the electron-deficient nitrogen, displacing the water molecule. wikipedia.orgorganic-chemistry.org This migration forms a nitrilium ion intermediate. Subsequent attack by water, followed by deprotonation and tautomerization, yields the corresponding amide. byjus.commasterorganicchemistry.com
For the synthesis of the cyclopentanamine core, one would start with cyclopentanone oxime. The Beckmann rearrangement of this cyclic oxime would lead to a six-membered cyclic amide, a lactam (specifically, piperidin-2-one). Subsequent reduction of this lactam would yield piperidine, not cyclopentylamine. To obtain the cyclopentyl ring, the rearrangement would need to be part of a more complex synthetic strategy or involve a different type of rearrangement.
The stereochemistry of the Beckmann rearrangement is a key feature. The migration of the group anti to the leaving group is highly specific. wikipedia.org In cases where the oxime geometry is fixed, this allows for precise control over the structure of the resulting amide.
Kinetics and Thermodynamics of Reactions Involving the Compound and its Derivatives
Kinetics:
N-Alkylation: The rate of amine alkylation via the S(N)2 mechanism is dependent on several factors, including the concentration of both the amine and the alkyl halide, the nature of the leaving group, and steric hindrance. fishersci.co.uk Studies using ¹H NMR spectroscopy have been employed to determine the rate constants for the formation of secondary (k₁) and tertiary (k₂) amines from primary amines, showing that the ratio k₂/k₁ varies significantly with the alkylating agent. nih.gov For less reactive building blocks, higher temperatures are often required to increase the reaction rate. fishersci.co.uk
Thermodynamics:
Structure Activity Relationship Sar Studies on N 2 Methoxyethyl Cyclopentanamine and Its Analogues
Theoretical Frameworks of Structure-Activity Relationship in Chemical Biology and Drug Discovery Research
The fundamental principle of Structure-Activity Relationship (SAR) is that the biological activity of a molecule is directly related to its chemical structure. wikipedia.orgcollaborativedrug.com This concept, first articulated in the 19th century, posits that molecules with similar structures are likely to exhibit similar biological activities. wikipedia.orgdoi.org In drug discovery, SAR analysis allows medicinal chemists to identify the specific structural components, known as pharmacophores, that are responsible for a compound's desired biological effect. wikipedia.orgashp.org By understanding which parts of a molecule are essential for activity, chemists can make targeted modifications to enhance potency, improve selectivity, and optimize pharmacokinetic properties. collaborativedrug.com
The term 'activity' in SAR is broad and can refer to various measurable effects, including the ability to bind to a biological target (like a receptor or enzyme), to elicit a pharmacological response (as an agonist or antagonist), its metabolic stability, or its potential to cause adverse effects. ashp.org The goal is to build a comprehensive picture of how structural changes—such as altering functional groups, changing stereochemistry, or modifying the carbon skeleton—affect these different activities. ashp.org
This process often evolves into a quantitative structure-activity relationship (QSAR), where mathematical models are developed to correlate physicochemical properties of the compounds (such as lipophilicity, electronic effects, and steric parameters) with their biological activity. wikipedia.orgslideshare.net These models not only help in understanding the SAR but also in predicting the activity of newly designed, unsynthesized molecules, thereby saving significant time and resources in the drug development pipeline. collaborativedrug.com
Design and Synthesis of Analog Libraries for Systematic SAR Probing
To systematically probe the SAR of a lead compound like N-(2-methoxyethyl)cyclopentanamine, medicinal chemists design and create a collection of structurally related molecules, known as an analog library. nih.gov The design of these libraries is a strategic process aimed at efficiently exploring the chemical space around the lead compound. anthembio.com A common approach is to create target-focused libraries, which are designed to interact with a specific protein or a family of related targets. nih.gov
The design process typically involves dissecting the lead molecule into its core scaffold and its variable substituents. For this compound, the core could be considered the cyclopentanamine unit, with diversity points at the nitrogen substituent (the 2-methoxyethyl group) and potentially on the cyclopentyl ring itself. An analog library would then be synthesized by:
Varying the N-substituent: Replacing the 2-methoxyethyl group with other alkyl chains (e.g., ethyl, propyl), functionalized chains (e.g., containing hydroxyl, amide, or different ether groups), or aromatic rings.
Modifying the cyclopentyl ring: Substituting the ring with various functional groups, changing its size (e.g., to cyclobutyl or cyclohexyl), or introducing unsaturation.
Altering stereochemistry: If chiral centers are present, synthesizing different stereoisomers to determine their impact on activity.
Correlation of Structural Motifs with Specific Molecular Interactions (In Vitro Focus)
Once an analog library is synthesized, the next step is to test the compounds in various in vitro assays to correlate their structural features with specific biological activities. This is where the SAR begins to take shape, providing insights into how the molecules interact with their biological targets at a molecular level.
Ligand binding assays are crucial for determining how strongly a compound (the ligand) interacts with its target protein or receptor. giffordbioscience.com These experiments measure the binding affinity, often expressed as an equilibrium dissociation constant (Kd) or an IC50 value, which is the concentration of the ligand required to inhibit 50% of the binding of a known radiolabeled ligand. nih.gov
For a series of analogs based on this compound, a typical study would involve screening them against a panel of receptors. For instance, studies on N,N-diallyltryptamine (DALT) and its 5-substituted analogs showed how different substituents on the indole (B1671886) ring influenced binding affinity at various serotonin (B10506) and adrenergic receptors. nih.gov The binding affinity at several receptors was found to be positively correlated with the steric volume of the substituent. nih.gov
To illustrate how SAR data from binding assays is interpreted, consider a hypothetical study on cyclopentane-based analogs targeting a specific receptor.
| Compound ID | Structure Modification from Lead | Binding Affinity (Ki, nM) |
|---|---|---|
| Lead Compound | This compound | 150 |
| Analog 1 | N-ethylcyclopentanamine | 350 |
| Analog 2 | N-(2-hydroxyethyl)cyclopentanamine | 95 |
| Analog 3 | N-(2-methoxyethyl)cyclohexanamine | 220 |
| Analog 4 | (1R,2S)-N-(2-methoxyethyl)cyclopentanamine | 75 |
From this hypothetical data, one could deduce that:
The methoxy (B1213986) group on the ethyl chain is important for binding, as its removal (Analog 1) decreases affinity.
Replacing the methoxy with a hydroxyl group (Analog 2) enhances binding, suggesting a hydrogen bond interaction is favorable.
Increasing the ring size from cyclopentyl to cyclohexyl (Analog 3) is detrimental to binding.
Specific stereochemistry (Analog 4) can significantly improve binding affinity.
These assays are essential for identifying which compounds have the highest affinity for the target and for understanding the structural requirements for binding. giffordbioscience.com
If the target of interest is an enzyme, in vitro inhibition assays are performed to determine how effectively the synthesized analogs block the enzyme's activity. wikipedia.org These assays measure the IC50 value for each compound, indicating its potency as an inhibitor. nih.gov
A real-world example can be seen in the development of cyclopentane-based analogs as inhibitors of the MraY enzyme, which is essential for bacterial cell wall synthesis. nih.gov In this study, various analogs were synthesized and their ability to inhibit MraY was measured. The analysis of the structure-activity relationship revealed that incorporating a lipophilic side chain was crucial for inhibitory activity. nih.gov
The following table presents data adapted from the study on MraY inhibitors to illustrate the process. nih.gov
| Compound ID | Key Structural Feature | MraY Inhibition (IC50, µM) |
|---|---|---|
| Analog A | Cyclopentane (B165970) core with simple urea (B33335) group | >100 |
| Analog B | Urea group with short alkyl chain | 55.6 |
| Analog C (JH-MR-23) | Urea group with lipophilic biphenyl (B1667301) side chain | 14.1 |
This data clearly demonstrates that increasing the lipophilicity of the side chain significantly improves the inhibitory potency against the MraY enzyme. nih.gov
Further mechanistic studies can determine the type of inhibition (e.g., competitive, noncompetitive, or uncompetitive), which provides deeper insight into how the inhibitor interacts with the enzyme. numberanalytics.comcreative-enzymes.com For example, a competitive inhibitor typically binds to the same active site as the natural substrate, while a noncompetitive inhibitor binds to a different (allosteric) site. wikipedia.orgnih.gov This information is vital for rationally designing more effective inhibitors.
Application of Cheminformatics and Bioinformatics in SAR Analysis
Modern drug discovery heavily relies on computational tools to manage, analyze, and leverage SAR data. harvard.edu Cheminformatics and bioinformatics provide the methods to handle the large datasets generated from analog library screening and to build predictive models. creative-proteomics.comnih.gov
Cheminformatics tools are used to:
Store and Manage Data: Create databases that link chemical structures to their biological activities. harvard.edu
Calculate Molecular Descriptors: Generate hundreds of numerical descriptors for each molecule that describe its physicochemical properties (e.g., cLogP for lipophilicity, polar surface area, number of rotatable bonds). nih.gov
Visualize Chemical Space: Use techniques like self-organizing maps (SOMs) to visualize the diversity of a compound library and identify clusters of structurally related molecules. mdpi.com
Develop QSAR Models: Employ statistical and machine learning methods like artificial neural networks (ANN) and support vector machines (SVM) to build models that predict the activity of new molecules based on their structural descriptors. creative-proteomics.com These models help prioritize which compounds to synthesize next. collaborativedrug.com
Bioinformatics plays a crucial role when the biological target is known. It allows researchers to:
Analyze Target Structures: Use 3D structural information of a receptor or enzyme from databases like the Protein Data Bank (PDB) for structure-based drug design. nih.gov
Perform Molecular Docking: Simulate how a ligand might bind to the active site of its target, predicting binding conformations and energies. This helps in understanding the interactions observed in SAR studies and in designing new molecules with improved binding. nih.gov
Identify Regulatory Networks: Analyze genomic and proteomic data to understand the broader biological context of the drug target, which can help in predicting potential off-target effects or identifying new therapeutic opportunities. nih.gov
By integrating these computational approaches, researchers can accelerate the drug discovery cycle, making the exploration of SAR more efficient, cost-effective, and insightful. creative-proteomics.com
Metabolic Pathway Elucidation and Biotransformation Studies Non Clinical Focus
Investigation of Biotransformation Pathways for Related Methoxyethyl Amines
While direct metabolic studies on N-(2-methoxyethyl)cyclopentanamine are not extensively available in the public domain, its structural features—a secondary amine and a methoxyethyl group—allow for predictions of its primary biotransformation routes based on the metabolism of analogous compounds. The principal metabolic pathways for such molecules typically involve O-demethylation, N-dealkylation, and N-oxidation. encyclopedia.pubmdpi.com
O-Demethylation: The methoxy (B1213986) group is susceptible to enzymatic O-demethylation, a common metabolic reaction. chem-station.com This process would convert the methoxyethyl side chain into a hydroxyethyl (B10761427) group, yielding N-(2-hydroxyethyl)cyclopentanamine. This reaction is often catalyzed by cytochrome P450 enzymes. researchgate.net The resulting alcohol could then undergo further oxidation to form a carboxylic acid metabolite. For instance, the metabolism of bis(2-methoxyethyl) ether results in the formation of (2-methoxyethoxy)acetic acid and methoxyacetic acid. nih.gov
N-Dealkylation: The bond between the nitrogen atom and the cyclopentyl or the 2-methoxyethyl group can be cleaved through oxidative N-dealkylation, another major pathway catalyzed by cytochrome P450 enzymes. mdpi.commdpi.com Cleavage of the cyclopentyl group would yield 2-methoxyethylamine (B85606), while cleavage of the methoxyethyl group would result in cyclopentanamine. The carbon chain that is removed is converted to an aldehyde, such as formaldehyde (B43269) in the case of demethylation. encyclopedia.pub
N-Oxidation: Tertiary and some secondary amines can be metabolized via N-oxidation, a reaction often catalyzed by flavin-containing monooxygenases (FMOs). mdpi.comnih.gov This would result in the formation of an N-oxide derivative of the parent compound.
The following table summarizes the probable biotransformation pathways for this compound based on the metabolism of related compounds.
| Pathway | Metabolite | Description |
| O-Demethylation | N-(2-hydroxyethyl)cyclopentanamine | Removal of the methyl group from the methoxyethyl side chain. |
| N-Dealkylation | 2-Methoxyethylamine | Cleavage of the bond between the nitrogen and the cyclopentyl ring. |
| N-Dealkylation | Cyclopentanamine | Cleavage of the bond between the nitrogen and the methoxyethyl group. |
| N-Oxidation | This compound-N-oxide | Addition of an oxygen atom to the nitrogen. |
Characterization of Enzymatic Systems Involved in Metabolite Formation
The biotransformation of this compound is expected to be carried out by two primary enzyme superfamilies: Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMOs). nih.govnih.gov These enzymes are predominantly found in the liver and are responsible for the metabolism of a vast array of xenobiotics. openanesthesia.org
Cytochrome P450 (CYP450): The CYP450 system is a major contributor to Phase I drug metabolism, catalyzing oxidative reactions. mdpi.commdpi.com For a compound like this compound, specific CYP isozymes would be involved in O-demethylation and N-dealkylation.
CYP2E1: This isozyme has been implicated in the metabolism of small molecules containing ether linkages, such as bis(2-methoxyethyl) ether. nih.gov It is a likely candidate for the O-demethylation of the methoxyethyl group.
CYP2D6 and CYP3A4: These are two of the most significant drug-metabolizing enzymes in humans. nih.gov They are known to metabolize a wide variety of amines through N-dealkylation. nih.govnih.gov The N-dealkylation of this compound to form cyclopentanamine and 2-methoxyethylamine would likely be catalyzed by these or other related CYP isozymes. encyclopedia.pub
Flavin-Containing Monooxygenases (FMOs): FMOs are another class of Phase I metabolic enzymes that specialize in the oxygenation of soft nucleophiles, such as the nitrogen atom in amines. wikipedia.org FMOs catalyze N-oxidation reactions, converting amines to their corresponding N-oxides. nih.govnih.gov The N-oxidation of this compound would produce a more polar metabolite that can be more readily excreted. FMOs represent a distinct pathway from CYP-mediated metabolism. researchgate.net
The table below outlines the key enzymatic systems and their anticipated roles in the metabolism of this compound.
| Enzyme System | Specific Enzyme(s) (Examples) | Metabolic Reaction Catalyzed | Resulting Metabolite(s) |
| Cytochrome P450 | CYP2E1 | O-Demethylation | N-(2-hydroxyethyl)cyclopentanamine |
| Cytochrome P450 | CYP2D6, CYP3A4 | N-Dealkylation | Cyclopentanamine, 2-Methoxyethylamine |
| Flavin-containing Monooxygenases | FMO3 | N-Oxidation | This compound-N-oxide |
Comparative Metabolic Studies with Analogous Methoxyethyl-Containing Compounds
While direct comparative metabolic studies involving this compound are lacking, examining the metabolism of other methoxyethyl-containing compounds provides valuable insights into its likely metabolic fate.
A key comparative example is the metabolism of bis(2-methoxyethyl) ether . Studies in rats have shown that this compound undergoes cleavage of the central ether linkage, a reaction catalyzed by CYP enzymes, to produce 2-methoxyethanol. nih.gov This is then further oxidized to (2-methoxyethoxy)acetic acid, the principal metabolite, and methoxyacetic acid, a minor but toxicologically significant metabolite. nih.gov This highlights the importance of ether cleavage and subsequent oxidation in the metabolism of methoxyethyl-containing compounds.
In contrast, for compounds where the methoxyethyl group is attached to a nitrogen atom, as in this compound, N-dealkylation becomes a prominent pathway in addition to O-demethylation. The metabolism of many therapeutic drugs containing N-alkyl groups proceeds via N-dealkylation, often leading to metabolites with altered pharmacological activity. mdpi.com
The table below presents a comparative overview of the metabolic pathways for different types of methoxyethyl-containing compounds.
| Compound | Structural Class | Primary Metabolic Pathways | Key Enzymes | Primary Metabolites |
| This compound (Predicted) | Secondary Amine, Ether | O-Demethylation, N-Dealkylation, N-Oxidation | CYP2E1, CYP2D6, CYP3A4, FMOs | N-(2-hydroxyethyl)cyclopentanamine, Cyclopentanamine, 2-Methoxyethylamine, N-oxide derivative |
| Bis(2-methoxyethyl) ether | Ether | Ether Cleavage, Oxidation | CYP2E1 | 2-Methoxyethanol, (2-Methoxyethoxy)acetic acid, Methoxyacetic acid nih.govnih.gov |
| Venlafaxine | Tertiary Amine | O-Demethylation, N-Demethylation | CYP2D6, CYP3A4 | O-desmethylvenlafaxine, N-desmethylvenlafaxine encyclopedia.pub |
This comparative analysis underscores that while O-demethylation is a common pathway for methoxy-containing compounds, the presence of an amine group introduces additional significant metabolic routes such as N-dealkylation and N-oxidation.
Emerging Research Directions and Future Perspectives
Development of Advanced Synthetic Strategies for Complex Architectures Incorporating N-(2-methoxyethyl)cyclopentanamine Substructures
The synthesis of complex molecules containing the this compound substructure is a key area of research. Current efforts are focused on moving beyond simple derivatizations to the creation of intricate and functionally diverse molecular architectures. Advanced synthetic strategies are being explored to achieve high levels of stereochemical control and to introduce a wide range of functional groups.
One promising approach involves the diastereoselective synthesis of substituted cyclopentylamines. For instance, tandem reactions, such as hydrozirconation followed by a Lewis acid-mediated cyclization of butenyl oxazolidines, have proven effective in producing trans-2-substituted cyclopentylamines with high diastereoselectivity. nih.gov This methodology could be adapted to incorporate the N-(2-methoxyethyl) group, providing a pathway to stereochemically defined complex molecules.
Another powerful strategy is the use of cycloaddition reactions to construct the cyclopentane (B165970) ring with multiple stereocenters. Cooperative palladium/chiral secondary amine catalysis has enabled the diastereo- and enantioselective [3+2] cycloannulation of π-allyl 1,3-dipoles with α,β-unsaturated aldehydes, yielding highly functionalized cyclopentanes. acs.org Applying such methods could allow for the stereocontrolled synthesis of cyclopentane cores that can then be elaborated to include the N-(2-methoxyethyl)amine moiety.
Multicomponent reactions (MCRs) also offer an efficient route to complex cyclopentenyl scaffolds. A notable example is a four-center-three-component reaction involving a hemiacetal, an amine, and an isocyanide to produce tetrasubstituted cyclopentene (B43876) adducts with excellent enantio- and diastereoselectivity. nih.gov By employing N-(2-methoxyethyl)amine as the amine component in such MCRs, novel and complex cyclopentenylamines could be directly accessed.
The development of these advanced synthetic strategies is crucial for building libraries of diverse compounds based on the this compound scaffold, which can then be screened for a variety of applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. researchgate.netnih.gov For this compound and its derivatives, these computational tools offer significant potential to accelerate the design-test-analyze cycle.
Compound Design and Generative Chemistry: AI models, particularly generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing chemical data to design novel molecules with desired properties. nih.gov By inputting the this compound scaffold as a constraint, these models could generate virtual libraries of new derivatives with predicted activities against specific biological targets.
Structure-Activity Relationship (SAR) Prediction: Understanding the relationship between the structure of a molecule and its biological activity is fundamental to medicinal chemistry. ML algorithms can analyze experimental data from a series of this compound analogs to build predictive SAR models. For example, machine learning has been used to reveal how the type of amine in polymer micelles determines mRNA binding and delivery performance, highlighting the importance of the amine's chemical properties. chemrxiv.orgacs.org Similarly, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties such as the susceptibility of the amine to nitrosation, a critical consideration for pharmaceutical compounds. nih.gov These predictive models can guide the synthesis of more potent and selective compounds, saving time and resources.
| AI/ML Application | Potential Impact on this compound Research |
| Generative Chemistry | Design of novel derivatives with optimized properties. |
| SAR/QSAR Prediction | Guidance for lead optimization and prediction of biological activity. |
| ADMET Prediction | Early assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. |
| Retrosynthetic Analysis | Planning efficient synthetic routes to complex target molecules. researchgate.net |
Exploration of Novel Reaction Chemistries and Reactivity Profiles
The reactivity of the this compound scaffold presents opportunities for discovering novel chemical transformations. The secondary amine functionality is a key reactive site, capable of participating in a wide array of reactions.
Researchers are exploring the use of this compound and its analogs as catalysts or components in multicatalytic cascade reactions. Secondary amines are known to participate in Michael additions and other conjugate additions, which can be coupled with other catalytic cycles to build molecular complexity in a single pot. For instance, a one-pot asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been developed using a secondary amine catalyst. acs.org
Furthermore, the reaction of secondary amines with unique inorganic-organic hybrid heterocycles, such as cyclocarbaphosphazenes, has been shown to result in regiospecific substitution at the carbon-chlorine bonds of the heterocycle. ias.ac.in Investigating the reactivity of this compound in such systems could lead to the synthesis of novel hybrid materials with interesting properties. The development of new synthetic methods for functionalized cyclopentadienes also opens up avenues for exploring the reactivity of cyclopentanamine derivatives in different chemical contexts. researchgate.net
The exploration of these novel reaction chemistries will not only expand the synthetic toolbox available to chemists but also potentially uncover new applications for this compound-containing compounds.
Development of High-Throughput Screening Methodologies for Academic Research and Compound Library Expansion
High-throughput screening (HTS) is a powerful tool for discovering new lead compounds in drug discovery and materials science. thermofisher.com The development of HTS assays tailored for academic research is crucial for exploring the potential of compound libraries based on the this compound scaffold.
Compound Library Expansion: The generation of large and diverse compound libraries is a prerequisite for successful HTS campaigns. Companies like Enamine offer access to vast collections of screening compounds and employ technologies for the rapid synthesis of new analogs, facilitating the expansion from an initial screening hit to the exploration of billions of related compounds. enamine.net By applying the advanced synthetic strategies discussed in section 8.1, academic researchers can create focused libraries of this compound derivatives for screening.
HTS Assay Development: A variety of HTS assay formats are available, including those based on absorbance, fluorescence, luminescence, and cell imaging. enamine.net Phenotypic screening, which assesses the effect of a compound on a cell or organism's phenotype, has proven effective in identifying new antibacterials against multidrug-resistant pathogens. nih.gov Such an approach could be used to screen this compound libraries for antimicrobial activity. The availability of diverse commercial compound libraries, including those with known bioactives and FDA-approved drugs, provides a valuable resource for HTS campaigns in academic settings. stanford.edu
The development and application of HTS methodologies will be instrumental in unlocking the full potential of this compound and its derivatives, enabling the rapid identification of compounds with valuable biological or material properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-methoxyethyl)cyclopentanamine, and how can reductive amination be optimized for this compound?
- Methodological Answer : A primary synthetic route involves reductive amination between cyclopentanamine and 2-methoxyethyl ketone derivatives. Optimization includes adjusting reaction conditions such as solvent polarity (e.g., methanol or dichloromethane), temperature (25–60°C), and stoichiometric ratios of reducing agents (e.g., sodium cyanoborohydride). Catalytic hydrogenation under controlled pressure (1–3 atm H₂) can also enhance yield .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
- Methodological Answer : Use ¹H/¹³C NMR to confirm structural integrity (e.g., methoxyethyl and cyclopentyl proton signals). HPLC with UV detection (λ = 210–254 nm) or GC-MS (electron ionization mode) ensures purity (>95%). For radiochemical purity, reverse-phase HPLC coupled with radiometric detection is critical, as demonstrated in carbon-11 labeling studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or dermal exposure. Store in a cool (<4°C), dry environment under inert gas (N₂/Ar) to prevent degradation. Refer to safety data sheets (SDS) for spill management and emergency procedures .
Advanced Research Questions
Q. How can radiolabeling (e.g., carbon-11) be applied to study the pharmacokinetics of this compound?
- Methodological Answer : Radiolabeling with ¹¹C at the methoxy group involves reacting precursor compounds (e.g., 4-fluoro-2-hydroxy derivatives) with [¹¹C]methyl iodide. Optimize reaction time (5–10 min) and temperature (40–60°C) to achieve decay-corrected yields of ~49% and high specific activity (>70 GBq/µmol). Validate biodistribution in rodents via PET imaging and tissue homogenate analysis .
Q. What structural insights can X-ray crystallography provide for this compound-enzyme interactions?
- Methodological Answer : Co-crystallize the compound with target enzymes (e.g., human butyrylcholinesterase) at 1.8–2.5 Å resolution . Use cryo-cooling (100 K) and synchrotron radiation for data collection. Molecular docking (e.g., AutoDock Vina) can complement crystallography to map binding affinities and identify key residues (e.g., catalytic triads) .
Q. How should researchers design in vivo models to evaluate the biological activity of this compound derivatives?
- Methodological Answer : For antimicrobial studies , use murine infection models (e.g., Staphylococcus aureus sepsis) with dose escalation (1–50 mg/kg). For anticancer assays , employ xenograft models (e.g., HT-29 colon carcinoma) and monitor tumor volume via caliper measurements. Pair with in vitro cytotoxicity screens (MTT assays) on relevant cell lines .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Control for batch-to-batch compound variability via HPLC-TOF mass spectrometry. Meta-analysis of published datasets (e.g., PubChem BioAssay) can identify confounding factors like solvent effects or impurity interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
